molecular formula C15H20N4O4 B2488423 Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235306-39-4

Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2488423
CAS RN: 1235306-39-4
M. Wt: 320.349
InChI Key: HJJIOEHKHGCUSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related piperidine derivatives often involves innovative methodologies that enable the introduction of functional groups at specific positions on the piperidine ring. Techniques such as one-pot oxidative decarboxylation-beta-iodination of amino acids have been employed to synthesize 2,3-disubstituted pyrrolidines and piperidines, highlighting the versatility of these methods in constructing complex piperidine frameworks with precise substituent patterns (Boto et al., 2001).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as various hydroxy derivatives of hydropyridine, have been elucidated using X-ray diffraction analysis. These studies reveal the significant influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, providing insight into the structural characteristics that might be shared by methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Reactions involving the functionalization of piperidine derivatives, such as the retro-Claisen reaction leading to specific organic salts, demonstrate the reactivity of the piperidine ring and its potential to undergo a variety of chemical transformations. These reactions not only expand the chemical space of piperidine derivatives but also offer pathways to synthesize compounds with potential inhibitory activities against specific enzymes (Lahmidi et al., 2023).

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound is utilized in the synthesis of oxindoles through palladium-catalyzed C-H functionalization, showcasing its role in innovative organic synthesis techniques. The methodology employs Buchwald's and Hartwig's methodologies, contributing to medicinal chemistry, especially as a serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).

Polymer Science

In polymer science, the compound is explored for its ability to be anchored to polymers via an amide bond, creating functionalized analogs. This process is significant in catalysis, demonstrated by its efficiency in the acetylation reaction of 1-methyl cyclohexanol compared to standard DMAP. The study also highlights the influence of the polymer type, spacer, loading, and temperature on the reaction's efficiency, shedding light on the microenvironment's role in such processes (Guendouz, Jacquier, & Verducci, 1988).

Insecticide Research

In the field of agrochemistry, derivatives of this compound demonstrate significant insecticidal activity, particularly against the cowpea aphid. The study suggests that the structure-activity relationship of these compounds can be optimized for enhanced aphidicidal activities, marking a potential advancement in eco-friendly pest control solutions (Bakhite et al., 2014).

Cardiovascular Research

In cardiovascular research, nitriles derived from similar structural analogs have been synthesized and investigated for their cardiovascular activity and electrochemical oxidation. This highlights the compound's potential utility in developing cardiovascular therapeutic agents, showcasing its relevance in drug discovery and development (Krauze et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of a piperidine ring and an amide group, it’s possible that this compound could interact with a variety of biological targets .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it.

Future Directions

Future research could potentially explore the synthesis, characterization, and biological activity of this compound. This could include developing more efficient synthesis methods, studying its interactions with various biological targets, and assessing its potential therapeutic applications .

properties

IUPAC Name

methyl 4-[[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-23-15(22)19-7-4-11(5-8-19)9-17-13(20)14(21)18-12-3-2-6-16-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJIOEHKHGCUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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